![molecular formula C7H8N4 B156820 5-Methyl-1H-1,2,3-benzotriazol-4-amine CAS No. 137434-61-8](/img/structure/B156820.png)
5-Methyl-1H-1,2,3-benzotriazol-4-amine
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Overview
Description
5-Methyl-1H-1,2,3-benzotriazol-4-amine is a chemical compound with the CAS Number: 137434-61-8 . It has a molecular weight of 148.17 and its IUPAC name is 5-methyl-1H-1,2,3-benzotriazol-4-amine .
Molecular Structure Analysis
The molecular formula of 5-Methyl-1H-1,2,3-benzotriazol-4-amine is C7H8N4 . Its average mass is 148.165 Da and its monoisotopic mass is 148.074890 Da .Physical And Chemical Properties Analysis
5-Methyl-1H-1,2,3-benzotriazol-4-amine is a powder with a melting point of 177-178°C .Scientific Research Applications
Stabilization of Copper(I) Complexes
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine, a derivative of 5-Methyl-1H-1,2,3-benzotriazol-4-amine, stabilizes copper(I) complexes. This property enhances the catalytic effect of copper(I) in various reactions, including the azide-acetylene cycloaddition .
Heterocyclic Synthesis
Being a simple and high-yielding methodology, 5-Methyl-1H-1,2,3-benzotriazol-4-amine has been successfully applied to the synthesis of six-membered nitrogen heterocycles, such as 2-vinylpiperidines. It may also be useful for synthesizing pyrrolidine and piperidine alkaloids .
Safety and Hazards
The safety information for 5-Methyl-1H-1,2,3-benzotriazol-4-amine includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
Benzotriazole derivatives have been known to interact with various enzymes and receptors .
Mode of Action
It’s worth noting that triazolylamine ligands, which are structurally similar, have been shown to stabilize copper (i) ions, enhancing their catalytic effect in the azide-acetylene cycloaddition .
Biochemical Pathways
Benzotriazole derivatives have been known to influence various biochemical pathways .
Result of Action
It’s worth noting that benzotriazole derivatives have been reported to exhibit various biological activities .
properties
IUPAC Name |
5-methyl-2H-benzotriazol-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-4-2-3-5-7(6(4)8)10-11-9-5/h2-3H,8H2,1H3,(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSNUWSDXCWZDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NNN=C2C=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1H-1,2,3-benzotriazol-4-amine |
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